molecular formula C9H10N2O4 B13113617 Methyl2-(4-amino-2-nitrophenyl)acetate

Methyl2-(4-amino-2-nitrophenyl)acetate

Cat. No.: B13113617
M. Wt: 210.19 g/mol
InChI Key: RRTNUAASYZLWOM-UHFFFAOYSA-N
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Description

Methyl2-(4-amino-2-nitrophenyl)acetate is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, along with a methyl ester group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(4-amino-2-nitrophenyl)acetate typically involves the nitration of methyl 2-(4-aminophenyl)acetate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(4-amino-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as halides, alkoxides, or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl2-(4-amino-2-aminophenyl)acetate.

    Substitution: Depending on the nucleophile used, various substituted derivatives.

    Hydrolysis: 2-(4-amino-2-nitrophenyl)acetic acid.

Scientific Research Applications

Methyl2-(4-amino-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl2-(4-amino-2-nitrophenyl)acetate depends on its chemical structure and the specific context in which it is used. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. The presence of both amino and nitro groups allows it to participate in various chemical reactions, making it a versatile compound in research .

Comparison with Similar Compounds

Similar Compounds

    Methyl2-(4-amino-3-nitrophenyl)acetate: Similar structure but with the nitro group in a different position.

    Methyl2-(4-nitrophenyl)acetate: Lacks the amino group.

    Methyl2-(4-amino-2-methylphenyl)acetate: Contains a methyl group instead of a nitro group.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research fields .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 2-(4-amino-2-nitrophenyl)acetate

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4,10H2,1H3

InChI Key

RRTNUAASYZLWOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

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